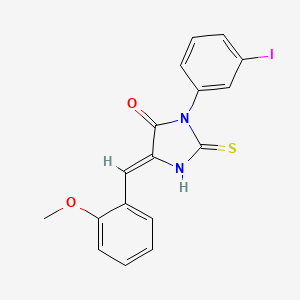
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-iodoaniline with 2-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of azides, nitriles, or other substituted derivatives
Applications De Recherche Scientifique
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Imidazolidinone, 3-(3-chlorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- 4-Imidazolidinone, 3-(3-bromophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- 4-Imidazolidinone, 3-(3-fluorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
Uniqueness
The uniqueness of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
69455-42-1 |
|---|---|
Formule moléculaire |
C17H13IN2O2S |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
(5Z)-3-(3-iodophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13IN2O2S/c1-22-15-8-3-2-5-11(15)9-14-16(21)20(17(23)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,23)/b14-9- |
Clé InChI |
YZMPRWMPUUYKBL-ZROIWOOFSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)

![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)


